N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine
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Overview
Description
N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by its aromatic ring substituted with nitro groups, methoxy groups, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine typically involves nitration and amination reactions. The nitration process is carried out using a mixture of nitric and sulfuric acids at elevated temperatures. The resulting nitro compound is then subjected to amination using ammonia in a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different substituted benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use as an insensitive high-energy explosive.
1,3-Dimethoxy-4-nitrobenzene: A related compound with similar substitution patterns but different functional groups
Uniqueness
N~1~,N~3~-Dimethoxy-2,4,6-trinitrobenzene-1,3-diamine is unique due to its specific combination of nitro, methoxy, and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
88106-05-2 |
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Molecular Formula |
C8H9N5O8 |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
1-N,3-N-dimethoxy-2,4,6-trinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C8H9N5O8/c1-20-9-6-4(11(14)15)3-5(12(16)17)7(10-21-2)8(6)13(18)19/h3,9-10H,1-2H3 |
InChI Key |
JMGFKCPGFMUPPR-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origin of Product |
United States |
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